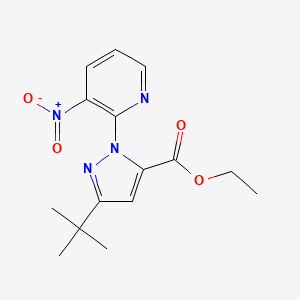

ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate

Description

Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound featuring a nitro-substituted pyridine ring and a tert-butyl group. Its molecular formula is C₁₆H₁₉N₄O₄, with a molecular weight of 347.35 g/mol (estimated based on analogous compounds in ). The structure comprises a pyrazole core substituted at the N1 position with a 3-nitro-2-pyridinyl group and at C3 with a tert-butyl group, while the C5 position is esterified with an ethyl carboxylate.

Properties

IUPAC Name |

ethyl 5-tert-butyl-2-(3-nitropyridin-2-yl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-5-23-14(20)11-9-12(15(2,3)4)17-18(11)13-10(19(21)22)7-6-8-16-13/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRQJKDJUDMPDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=C(C=CC=N2)[N+](=O)[O-])C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyridine ring using a mixture of concentrated nitric acid and sulfuric acid.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

tert-Butyl Substitution: The tert-butyl group can be introduced through alkylation using tert-butyl bromide and a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: Sodium hydroxide (NaOH), water

Substitution: Alkyl halides, potassium carbonate (K2CO3)

Major Products Formed

Amino Derivative: Formed from the reduction of the nitro group.

Carboxylic Acid: Formed from the hydrolysis of the ester group.

Substituted Pyrazole Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Therapeutic Applications

Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate has been identified as a promising scaffold for the development of various therapeutic agents. Its structural features allow for modifications that enhance biological activity and selectivity.

Kinase Inhibition

Research indicates that compounds with a pyrazole core, such as ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate, can serve as effective kinase inhibitors. Kinases are critical in signaling pathways and disease processes, including cancer. Studies have shown that modifications to this compound can lead to increased potency and selectivity against specific kinases, making it a valuable candidate for targeted cancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have demonstrated activity against various bacterial strains, suggesting potential use in developing new antibiotics. The incorporation of the nitro group is particularly relevant, as nitro-containing compounds often exhibit enhanced antimicrobial effects .

Anti-inflammatory Properties

In vitro studies have suggested that ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, indicating that this compound could be developed for treating inflammatory diseases .

Biochemical Studies

The unique structure of ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate makes it an excellent candidate for biochemical studies aimed at understanding enzyme mechanisms and protein interactions.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to explore how modifications to the pyrazole ring affect biological activity. Such studies are crucial in optimizing lead compounds for better efficacy and reduced toxicity .

High-Throughput Screening

This compound has been included in high-throughput screening assays to identify potential therapeutic candidates against various targets, including enzymes involved in cancer progression and inflammation .

Case Study 1: Cancer Treatment Development

A study focused on the synthesis of pyrazolo-pyridine derivatives reported that introducing ethyl groups at specific positions significantly improved binding affinity to target proteins involved in cancer cell proliferation. Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate was highlighted as a key compound in this research, leading to the development of novel anticancer agents with improved pharmacokinetic profiles .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate were tested against resistant bacterial strains. The results indicated significant antimicrobial activity, prompting further exploration into its potential as a new antibiotic class .

Mechanism of Action

The mechanism of action of ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group and pyrazole ring are key functional groups that contribute to its activity by participating in hydrogen bonding, electron transfer, and other interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents at the pyrazole N1, C3, and C5 positions. Key comparisons include:

Key Observations :

- Nitro Group vs.

- Steric Effects : The tert-butyl group at C3 imparts significant steric hindrance, which may reduce intermolecular packing efficiency compared to planar substituents like 4-chlorophenyl .

- Biological Relevance : While trifluoromethyl () and chlorophenyl () groups are common in pharmaceuticals, the nitro group may confer toxicity risks, limiting therapeutic applications .

Crystallographic and Intermolecular Interaction Analysis

- Hydrogen Bonding : The nitro group in the target compound may participate in C–H···O interactions, similar to the C13–H13A···O2 motif observed in . However, the tert-butyl group likely disrupts extended hydrogen-bonded networks compared to planar substituents .

- Packing Efficiency : The 3-nitro-2-pyridinyl group’s planar geometry could promote π-π stacking, though steric bulk from tert-butyl may limit close packing, as seen in ’s methyl analogue .

Biological Activity

Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate (CAS: 959572-95-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate is , with a molecular weight of 318.33 g/mol. The compound features a pyrazole ring substituted with a tert-butyl group and a nitro-pyridine moiety, which are critical for its biological activity.

Biological Activity Overview

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results, suggesting that the compound may inhibit bacterial growth through disruption of cellular processes.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A study demonstrated that it inhibits the cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory responses. The selectivity for COX-2 over COX-1 suggests a favorable safety profile.

The biological activity of ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, reducing the production of pro-inflammatory mediators.

- Antimicrobial Mechanism : It may disrupt bacterial cell membrane integrity or interfere with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antiviral Activity : In a recent study, derivatives similar to ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate exhibited antiviral effects against herpes simplex virus type 1 (HSV-1). The mechanism involves inhibition of viral replication in host cells.

- Cytotoxicity Studies : Cell viability assays showed that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic conditions for ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate to maximize yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by nitration and functionalization. Key steps include:

- Reagent Selection : Use tert-butyl acetoacetate and 3-nitro-2-pyridinyl hydrazine as precursors.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nitro-group stability during cyclization .

- Temperature Control : Maintain reflux conditions (110–120°C) for 12–24 hours to ensure complete cyclization .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) isolates the product. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

Methodological Answer:

- 1H NMR : Focus on pyrazole ring protons (δ 6.5–7.5 ppm) and tert-butyl singlet (δ 1.2–1.4 ppm). The nitro group deshields adjacent pyridinyl protons, shifting them to δ 8.0–9.0 ppm .

- IR Spectroscopy : Confirm the ester carbonyl stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 347.3 (calculated). Fragmentation peaks at m/z 299 (loss of NO₂) and 227 (pyrazole core) validate the structure .

Q. How should researchers handle and store this compound to ensure experimental stability?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent ester hydrolysis and nitro-group degradation .

- Handling : Use nitrile gloves and fume hoods. Avoid contact with reducing agents (e.g., NaBH₄) to prevent nitro-group reduction .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the pyridinyl ring .

- Reaction Pathway Simulation : Use software like Gaussian or ORCA to model intermediates in SNAr reactions. Compare activation energies for nitro-group substitution versus pyrazole ring modifications .

- Solvent Effects : Conduct COSMO-RS simulations to optimize solvent selection for regioselective reactions .

Q. How can researchers resolve contradictions between experimental and computational data regarding its molecular interactions?

Methodological Answer:

- Crystallographic Validation : Perform single-crystal X-ray diffraction (as in related pyrazole derivatives) to confirm bond angles and compare with DFT-optimized geometries .

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to distinguish between mechanistic pathways (e.g., nitro-group vs. ester participation) .

- Multivariate Analysis : Apply PCA or PLS regression to correlate computed descriptors (e.g., Mulliken charges) with experimental reactivity data .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

- Scaffold Modifications :

- Biological Assay Integration :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.